2-(6-Chloro-1H-indazol-3-yl)ethanamine
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Overview
Description
2-(6-Chloro-1H-indazol-3-yl)ethanamine is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1H-indazol-3-yl)ethanamine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via a transition metal-catalyzed cyclization reaction.
Introduction of the Chloro Substituent: The chloro substituent can be introduced through a halogenation reaction using reagents such as N-chlorosuccinimide (NCS) or chlorine gas.
Attachment of the Ethanamine Group: The ethanamine group can be attached via a nucleophilic substitution reaction, where the indazole derivative reacts with an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-1H-indazol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, sodium hydroxide, dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
2-(6-Chloro-1H-indazol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cancer, and hypertension.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-1H-indazol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromo-1H-indazol-3-yl)ethanamine: Similar structure with a bromo substituent instead of chloro.
2-(6-Fluoro-1H-indazol-3-yl)ethanamine: Similar structure with a fluoro substituent instead of chloro.
2-(6-Methyl-1H-indazol-3-yl)ethanamine: Similar structure with a methyl substituent instead of chloro.
Uniqueness
The chloro group can participate in various chemical reactions, making it a versatile compound for synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H10ClN3 |
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Molecular Weight |
195.65 g/mol |
IUPAC Name |
2-(6-chloro-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H10ClN3/c10-6-1-2-7-8(3-4-11)12-13-9(7)5-6/h1-2,5H,3-4,11H2,(H,12,13) |
InChI Key |
BIRFYVIVUDUZTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Cl)CCN |
Origin of Product |
United States |
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